![molecular formula C10H13BrN2 B2399301 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 1780750-41-5](/img/structure/B2399301.png)
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
“3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties .
Synthesis Analysis
Indazoles can be synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Anti-Inflammatory Properties
Indazoles have been investigated as potential anti-inflammatory agents. Researchers synthesized new 2,3-disubstituted tetrahydro-2H-indazoles and evaluated their in vivo anti-inflammatory potential. Notably, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole demonstrated high anti-inflammatory activity with minimal ulcerogenic potential . Additionally, derivatives like 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chlorobenzyl)thiazol-4-one exhibited anti-inflammatory effects .
Antihypertensive Properties
While not extensively studied, indazoles have been considered for their antihypertensive effects. Further research is necessary to fully understand their impact on blood pressure regulation.
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammatory responses and tissue remodeling .
Result of Action
Indazole derivatives have been found to possess anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-2-cyclopropyl-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJTQGDRSBFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Br)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole |
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